molecular formula C15H17ClN2OS B1402742 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride CAS No. 1361111-28-5

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride

Cat. No. B1402742
M. Wt: 308.8 g/mol
InChI Key: ZRURTYWPWUIKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Thiophen-2-yl)benzaldehyde” is a chemical compound with the formula C11H8OS . It’s used for research purposes .


Physical And Chemical Properties Analysis

“4-(Thiophen-2-yl)benzaldehyde” has a molecular weight of 188.25 . It has a high GI absorption and is BBB permeant . It’s soluble in water with a solubility of 0.0572 mg/ml .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride have shown promise in antimicrobial applications. A study by Mishra and Chundawat (2019) synthesized derivatives of this compound, revealing that one variant demonstrated potent activity against the gram-negative bacteria P. aeruginosa, surpassing the efficacy of the standard drug chloramphenicol in inhibitory activity (Mishra & Chundawat, 2019).

Antidepressant Potential

Research has explored the antidepressant potential of similar compounds. For instance, a study on 5-substitutedbenzo[b]thiophene derivatives, closely related to the chemical structure , highlighted their use in creating new antidepressants with dual modes of action, involving serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).

Pharmacological Evaluation

A study by Kumar et al. (2017) focused on synthesizing and evaluating derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, a compound structurally similar to 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride, for antidepressant and antianxiety activities. This study showcases the potential of such compounds in psychiatric treatment (Kumar et al., 2017).

Allosteric Enhancers of A1 Adenosine Receptor

Romagnoli et al. (2008) investigated a series of thiophene derivatives as potential allosteric enhancers of the A1 adenosine receptor. Their study contributes to the understanding of how these compounds can influence receptor activity, highlighting their potential in therapeutic applications (Romagnoli et al., 2008).

Anti-Cancer Activity

Lv et al. (2019) conducted a study on the anti-bone cancer activity of a heterocyclic compound structurally similar to 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride. They evaluated its effects against human bone cancer cell lines, providing insights into its potential as a cancer therapeutic agent (Lv et al., 2019).

Antipsychotic Properties

Norman et al. (1996) synthesized heterocyclic analogues of a known antipsychotic compound, which included structural elements similar to 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride. Their research focused on binding affinities to various receptors, indicating the potential use of these compounds in treating psychosis (Norman et al., 1996).

Safety And Hazards

The safety information for “4-(Thiophen-2-yl)benzaldehyde” indicates a signal word of warning . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

3-[(4-thiophen-2-ylphenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.ClH/c18-15-13(16-7-8-17-15)10-11-3-5-12(6-4-11)14-2-1-9-19-14;/h1-6,9,13,16H,7-8,10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRURTYWPWUIKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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